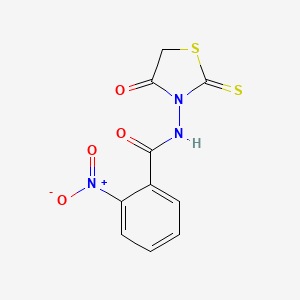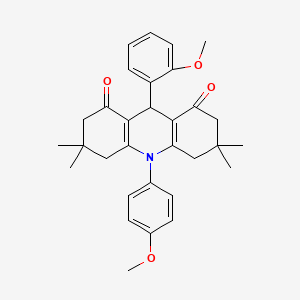![molecular formula C20H26N2OS B6027014 1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B6027014.png)
1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone, also known as Tianeptine, is a tricyclic antidepressant drug that was discovered in the 1960s. It is used to treat depression, anxiety, and other mood disorders. The compound has been the subject of scientific research for several years, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The exact mechanism of action of tianeptine is not fully understood. It is believed to work by modulating the glutamatergic system and increasing the uptake of serotonin. 1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone has also been shown to have an effect on the opioid system, specifically the mu-opioid receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the uptake of serotonin in the brain, which may contribute to its antidepressant effects. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function. Additionally, tianeptine has been shown to decrease the release of cortisol, a stress hormone.
実験室実験の利点と制限
1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. Another advantage is that it has a relatively low toxicity and is generally well tolerated. However, one limitation is that it has a short half-life and must be administered multiple times per day. Additionally, tianeptine has been shown to have addictive potential and should be used with caution.
将来の方向性
There are several future directions for research on tianeptine. One direction is to further explore its effects on cognitive function and neuroplasticity. Another direction is to investigate its potential as a treatment for post-traumatic stress disorder (PTSD). Additionally, there is interest in developing new compounds based on the structure of tianeptine that may have improved efficacy and fewer side effects.
合成法
1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone can be synthesized through a multi-step process starting from 2-chlorothiophene. The first step involves the reaction of 2-chlorothiophene with sodium hydride in dimethylformamide to produce 2-thienyllithium. The second step involves the reaction of 2-thienyllithium with 4-chlorobenzyl chloride in tetrahydrofuran to produce 4-[2-thienyl]-benzyl chloride. The third step involves the reaction of 4-[2-thienyl]-benzyl chloride with N-methylpiperidine in acetonitrile to produce 4-[2-thienyl]-benzyl-N-methylpiperidine. The final step involves the reaction of 4-[2-thienyl]-benzyl-N-methylpiperidine with ethyl chloroacetate in acetonitrile to produce this compound.
科学的研究の応用
1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to be effective in treating major depressive disorder, generalized anxiety disorder, and social anxiety disorder. This compound has also been studied for its effects on cognitive function, memory, and neuroplasticity.
特性
IUPAC Name |
1-[4-[[3-[benzyl(methyl)amino]piperidin-1-yl]methyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-16(23)20-11-18(15-24-20)13-22-10-6-9-19(14-22)21(2)12-17-7-4-3-5-8-17/h3-5,7-8,11,15,19H,6,9-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEWFNNOTXCZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2CCCC(C2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6026932.png)
![N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide]](/img/structure/B6026935.png)


![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-3-phenoxypropanamide](/img/structure/B6026958.png)
![2,3-dichloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6026965.png)
![2-hydroxy-3-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B6026977.png)
![9-[4-(benzyloxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B6026986.png)
![7-(2-fluorobenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6026996.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B6027001.png)
methanone](/img/structure/B6027021.png)

![2-methoxy-N-methyl-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B6027029.png)
![4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6027043.png)